molecular formula C10H7Br2N3 B8706161 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine

5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine

Cat. No.: B8706161
M. Wt: 328.99 g/mol
InChI Key: HYOQPVWWUASJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine: is a heterocyclic organic compound that contains both pyridine and pyrimidine rings. It is characterized by the presence of bromine atoms at specific positions on the rings, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(6-methylpyridin-2-yl)pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Coupling Reactions: This compound can undergo Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. The reaction typically requires a palladium catalyst and a base like potassium carbonate.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for selective bromination.

    Palladium Catalysts: Used in coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

Major Products

    Substituted Pyrimidines: Formed through substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    Reduced Pyrimidines: Formed through reduction reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of new ligands, catalysts, and materials.

Biology

In biological research, this compound is used to study the interactions of brominated pyrimidines with biological macromolecules. It can be incorporated into nucleic acids to investigate the effects of halogenation on DNA and RNA stability and function.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential inhibitors of enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and advanced materials. Its brominated structure makes it a valuable intermediate for the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their structure and function. The bromine atoms can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(bromomethyl)pyrimidine: Lacks the pyridine ring, making it less versatile in certain synthetic applications.

    2-Bromo-6-methylpyridine: Contains a single bromine atom and a methyl group, offering different reactivity and applications.

    5-Bromo-2-methylpyridine:

Uniqueness

5-Bromo-2-(6-(bromomethyl)pyridin-2-yl)pyrimidine is unique due to the presence of both pyridine and pyrimidine rings, along with two bromine atoms

Properties

Molecular Formula

C10H7Br2N3

Molecular Weight

328.99 g/mol

IUPAC Name

5-bromo-2-[6-(bromomethyl)pyridin-2-yl]pyrimidine

InChI

InChI=1S/C10H7Br2N3/c11-4-8-2-1-3-9(15-8)10-13-5-7(12)6-14-10/h1-3,5-6H,4H2

InChI Key

HYOQPVWWUASJIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NC=C(C=N2)Br)CBr

Origin of Product

United States

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